1-(3-Ethylphenyl)-3-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-7-6-10-14(11-12)17-15(18)16-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIGBLFQLGIJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Phenylurea Derivatives Research
Phenylurea derivatives are a significant class of organic compounds characterized by a urea (B33335) core structure with phenyl group substituents. nih.govnih.govnih.gov This structural motif has proven to be a versatile scaffold in various fields of chemical and biological research.
Historically, the study of phenylurea derivatives gained momentum with the discovery of their potent biological activities. For instance, compounds like Diuron and Chlortoluron became widely recognized as effective herbicides that act by inhibiting photosynthesis in target weeds. wikipedia.orgwikipedia.org This established the phenylurea backbone as a key pharmacophore for agrochemical research.
In the realm of medicinal chemistry, phenylurea derivatives have been extensively investigated for their therapeutic potential. Researchers have designed and synthesized numerous analogs with a wide array of biological activities, including antitumor, enzyme inhibitory, and antimicrobial properties. nih.govnih.govnih.gov For example, certain phenylurea derivatives have shown potent activity as inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), c-MET, VEGFR-2, and cyclooxygenase-2 (COX-2), which are implicated in cancer and inflammatory diseases. nih.govnih.govsci-hub.box
The synthesis of phenylurea derivatives is typically achieved through several established chemical routes. A common method involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate. nih.gov Another approach is the reaction of an aniline with urea. researchgate.net These synthetic strategies allow for the introduction of a wide variety of substituents on the phenyl rings, enabling the exploration of structure-activity relationships (SAR).
The research into phenylurea derivatives is a dynamic field, with ongoing efforts to discover new compounds with improved efficacy and selectivity for various biological targets. The specific placement of substituents on the phenyl rings is crucial in determining the compound's biological activity and physicochemical properties.
Scope and Significance of Academic Inquiry into 1 3 Ethylphenyl 3 Phenylurea
Established Synthetic Routes and Reaction Mechanisms
The construction of the urea (B33335) linkage (-NH-CO-NH-) in asymmetrically substituted phenylureas can be achieved through several reliable synthetic pathways. The most common methods involve the condensation of an isocyanate with an amine or alternative routes that avoid the direct use of isocyanates.
The most prevalent and straightforward method for synthesizing this compound is the reaction between phenyl isocyanate and 3-ethylaniline (B1664132). This reaction is a classic example of nucleophilic addition.
The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine (3-ethylaniline) onto the electrophilic carbonyl carbon of the isocyanate (phenyl isocyanate). nih.govresearchgate.net The reactivity of the isocyanate is influenced by the electronic nature of its substituents; electron-withdrawing groups enhance the carbon's electrophilicity and thus increase the reaction rate, while electron-donating groups have the opposite effect. nih.gov The reaction typically proceeds to completion under mild conditions, often in an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.govnih.gov For instance, a general procedure involves stirring the amine and isocyanate at room temperature or under reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC). nih.gov In one documented synthesis of a similar compound, 1-(4-acetylphenyl)-3-phenylurea, 4-aminoacetophenone was refluxed with phenyl isocyanate in dry toluene for 24 hours to yield the product. nih.gov
The isocyanate precursor itself is commonly synthesized from the corresponding amine. A standard industrial method involves treating an aniline (B41778) derivative with phosgene (B1210022). wikipedia.org Alternative, less hazardous methods for generating isocyanates in situ or as stable intermediates include the Curtius rearrangement of acyl azides, the Lossen rearrangement of hydroxamic acids, or the Hofmann rearrangement. nih.govorganic-chemistry.org For example, diphenylphosphoryl azide (B81097) (DPPA) can be used to convert a carboxylic acid into an isocyanate, which can then be reacted with an amine to form the urea. researchgate.net
While the isocyanate-amine condensation is dominant, several alternative methods exist for the synthesis of 1,3-disubstituted ureas. These routes are particularly useful when the required isocyanate is unstable, commercially unavailable, or hazardous to handle.
One notable alternative involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene equivalent. nih.gov In this two-step, one-pot reaction, one amine is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second, different amine results in the formation of the unsymmetrical urea. This method has been successfully used to synthesize a variety of 1,3-disubstituted ureas with yields up to 94%. nih.gov
Another approach is the direct reaction of an amine with urea. For example, phenylurea can be synthesized by heating aniline and urea in the presence of hydrochloric acid. chemicalbook.com A related method involves the reaction of aromatic amines with isocyanic acid (HNCO), which can be generated in situ, to form the initial urea, which can then be further modified. google.com
More recent innovations include palladium-catalyzed reactions combining sulfonyl azides with carbon monoxide and an amine to produce ureas. nih.gov Additionally, the aminolysis of carbamates, such as phenyl N-phenylcarbamate, has been shown to proceed through an isocyanate intermediate (E1cB mechanism) to form ureas. nih.gov
Optimization Strategies for Yield and Purity in this compound Synthesis
Achieving high yield and purity is critical in chemical synthesis. For phenylurea synthesis, optimization strategies focus on reaction conditions and purification methods.
Reaction conditions such as solvent, temperature, and reaction time are key variables. The choice of an appropriate inert solvent, like THF or toluene, is crucial to facilitate the reaction while preventing side reactions. nih.govnih.gov While many isocyanate-amine condensations proceed efficiently at room temperature, heating under reflux can be employed to accelerate the reaction and ensure complete conversion, with reaction times often extending up to 24 hours. nih.gov Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, sometimes to mere minutes, while maintaining excellent yields. nih.gov
Purification is paramount for obtaining a high-purity product. Following the reaction, the crude product often precipitates from the reaction mixture upon cooling and can be collected by filtration. iglobaljournal.com However, to remove unreacted starting materials and byproducts, further purification is typically necessary. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying solid phenylurea derivatives. nih.gov For more challenging separations or to achieve very high purity, column chromatography is employed. Silica gel is the standard stationary phase, with a solvent system like a mixture of petroleum ether and ethyl acetate (B1210297) used as the mobile phase to isolate the desired compound. nih.govchemicalbook.com Monitoring the purification process by TLC is standard practice. chemicalbook.com
Design and Synthesis of Structurally Modified Phenylurea Analogues
The design and synthesis of analogues of this compound are driven by the search for compounds with enhanced biological activity or improved physicochemical properties. Modifications typically involve altering the substituents on the aromatic rings or changing the urea backbone itself.
Altering the substitution pattern on the two phenyl rings is a common strategy to explore structure-activity relationships (SAR). Researchers have synthesized extensive libraries of phenylurea derivatives by varying the nature and position of substituents.
For example, studies have shown that introducing electron-withdrawing groups, such as nitro (NO₂) or trifluoromethoxy (OCF₃), can be beneficial for biological activity in certain contexts. nih.govnih.gov A series of 1,3-diphenylurea derivatives with different substituents on the phenyl rings, including chloro, methyl, and methoxy (B1213986) groups, were synthesized to evaluate their potential as dual inhibitors of c-MET and VEGFR-2, two receptors implicated in cancer. nih.gov The synthesis invariably follows the standard isocyanate-amine condensation, using appropriately substituted anilines and phenyl isocyanates as starting materials. nih.govnih.gov In one study, a series of analogues were prepared where one of the phenyl rings was replaced with a lipophilic bicyclic group, demonstrating the versatility of the synthetic methodology. researchgate.net This highlights that the core synthetic route is robust enough to accommodate a wide variety of functional groups and structural motifs.
While less common than aromatic ring substitution, modifications to the central urea moiety can lead to significant changes in a molecule's properties. This can involve replacing one of the N-H protons or substituting the entire urea group with a bioisosteric equivalent.
For instance, the synthesis of N-phenyl-N'-(substituted) phenoxy acetyl ureas involves a three-step process where phenylurea is first acylated with chloroacetyl chloride, and the resulting intermediate is then reacted with various substituted phenols. iglobaljournal.com This effectively attaches a larger substituent to one of the urea nitrogens, altering the molecule's shape and hydrogen-bonding capabilities.
Investigations into the necessity of the urea linkage have also been conducted. In one study, the replacement of the proximal N-H group of the urea with a methylene (B1212753) (CH₂) group resulted in a loss of inhibitory activity, suggesting that the hydrogen-bonding ability of this specific N-H is crucial for the compound's biological function. nih.gov The concept of bioisosterism has been applied to the urea scaffold, with groups like cyanoguanidine and squaramide being explored as potential replacements to modulate biological activity and physicochemical properties. nih.gov
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into analogues of this compound is a key strategy for investigating their biological activities and potential therapeutic applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound, which is crucial as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Methodologies for the stereoselective synthesis of chiral ureas, including analogues of this compound, primarily involve two main approaches: the use of chiral catalysts in asymmetric reactions and the employment of chiral auxiliaries derived from natural products.
A significant advancement in this field is the use of bifunctional organocatalysts, such as chiral thioureas derived from cinchona alkaloids or diamines. mdpi.comnih.gov These catalysts can activate both the electrophile and the nucleophile in a reaction, facilitating highly enantioselective transformations. For instance, a chiral urea derived from quinine (B1679958) has been successfully used to catalyze the highly enantioselective addition of aryl amines to isatin-derived ketimines, yielding acyclic N,N'-acetals with excellent enantioselectivities (76–96% ee). acs.orgnih.gov This methodology demonstrates the potential for creating chiral urea derivatives through the enantioselective formation of a C-N bond.
Another powerful approach is the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. CPAs can promote the dearomatizing aza-Michael addition of anilines to vinyl-substituted N-heterocycles, followed by an asymmetric protonation to generate chiral azaheteroaryl ethylamines with high enantioselectivity. nih.gov This strategy could be adapted for the synthesis of chiral urea analogues by employing appropriate starting materials.
Furthermore, metal-catalyzed cross-coupling reactions offer a versatile route to unsymmetrical diaryl ureas. nih.gov While not inherently stereoselective, this approach can be combined with chiral ligands or auxiliaries to induce enantioselectivity. For example, palladium-catalyzed C-N cross-coupling reactions provide a facile method for creating a diverse array of diaryl ureas. nih.gov
The stereospecific intramolecular electrophilic arylation of lithiated ureas represents another innovative method. When chiral, enantiomerically pure N-α-methylbenzyl ureas are used, the rearrangement occurs stereospecifically, creating a new, fully substituted stereogenic center. acs.org Subsequent removal of the urea functionality allows for the synthesis of chiral tertiary carbinamines in high enantiomeric purity, showcasing a method where the urea group directs the formation of a chiral center. acs.org
The following tables summarize representative findings in the stereoselective synthesis of chiral ureas and related compounds, illustrating the potential of these methods for producing chiral analogues of this compound.
Table 1: Enantioselective Addition of Aryl Amines to Isatin-Derived Ketimines Catalyzed by a Chiral Urea acs.org
| Entry | Aryl Amine | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Aniline | 95 | 92 |
| 2 | 4-Fluoroaniline | 98 | 94 |
| 3 | 4-Chloroaniline | 99 | 96 |
| 4 | 4-Bromoaniline | 97 | 95 |
| 5 | 2-Toluidine | 92 | 76 |
| 6 | 3-Toluidine | 96 | 90 |
Table 2: Asymmetric Protonation for the Synthesis of Chiral Azaheteroaryl Ethylamines nih.gov
| Entry | N-Heterocycle | Aniline | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Vinylquinoline | Aniline | 85 | 92 |
| 2 | 2-Vinylquinoline | 4-Methoxyaniline | 90 | 94 |
| 3 | 2-Vinylpyridine | Aniline | 78 | 88 |
| 4 | 2-Vinylpyridine | 4-Chloroaniline | 82 | 90 |
These methodologies provide a robust toolkit for the synthesis of a wide range of chiral analogues of this compound, enabling detailed structure-activity relationship studies and the exploration of their stereochemistry-dependent biological functions.
Chemical Reactivity and Derivatization of 1 3 Ethylphenyl 3 Phenylurea
Oxidation Reactions and Derived Products
The oxidation of 1-(3-Ethylphenyl)-3-phenylurea can be anticipated to occur at several positions, primarily the ethyl group and the aromatic rings, depending on the oxidizing agent and reaction conditions.
The benzylic position of the ethyl group is a likely site for oxidation. Mild oxidizing agents could potentially convert the ethyl group into a 1-hydroxyethyl group, leading to the formation of 1-(3-(1-hydroxyethyl)phenyl)-3-phenylurea. Stronger oxidation could further transform this into an acetyl group, yielding 1-(3-acetylphenyl)-3-phenylurea.
Oxidation of the aromatic rings is also a possibility, although this generally requires more vigorous conditions. The introduction of hydroxyl groups on either the 3-ethylphenyl or the phenyl ring would result in phenolic derivatives. The specific regiochemistry of such a reaction would be influenced by the directing effects of the urea (B33335) and ethyl substituents.
Table 1: Potential Oxidation Products of this compound
| Reactant | Potential Oxidizing Agent | Potential Product |
| This compound | Mild oxidizing agent (e.g., SeO₂) | 1-(3-(1-Hydroxyethyl)phenyl)-3-phenylurea |
| This compound | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | 1-(3-Acetylphenyl)-3-phenylurea |
| This compound | Strong oxidizing agent (e.g., Fenton's reagent) | Hydroxylated aromatic derivatives |
Reduction Reactions and Derived Products
The reduction of this compound would primarily target the urea carbonyl group and potentially the aromatic rings under more forcing conditions.
The carbonyl group of the urea moiety can be reduced to a methylene (B1212753) group, which would transform the urea into a diamine derivative, specifically 1,3-bis(3-ethylphenyl, phenyl)methanediamine. This type of reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Catalytic hydrogenation could lead to the saturation of one or both aromatic rings, depending on the catalyst, pressure, and temperature. For instance, reduction of the phenyl ring would yield 1-(3-ethylphenyl)-3-cyclohexylurea. Complete reduction of both rings would result in 1,3-bis(3-ethylcyclohexyl)urea.
Table 2: Potential Reduction Products of this compound
| Reactant | Potential Reducing Agent/Condition | Potential Product |
| This compound | Strong reducing agent (e.g., LiAlH₄) | 1,3-Bis(3-ethylphenyl, phenyl)methanediamine |
| This compound | Catalytic hydrogenation (e.g., H₂/Pd) | 1-(3-Ethylphenyl)-3-cyclohexylurea |
| This compound | Vigorous catalytic hydrogenation | 1,3-Bis(3-ethylcyclohexyl)urea |
Substitution Reactions and Functionalization Strategies
The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The urea linkage acts as an ortho-, para-director, while the ethyl group is also an ortho-, para-director. The substitution pattern on the 3-ethylphenyl ring would be influenced by the combined directing effects of these two groups. On the phenyl ring, substitution would be directed to the ortho and para positions relative to the urea nitrogen.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For example, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group at positions ortho or para to the urea nitrogen on either aromatic ring.
Functionalization can also be achieved by modifying the ethyl group, for instance, through free-radical halogenation at the benzylic position, followed by nucleophilic substitution to introduce a variety of functional groups.
Role as a Building Block in Complex Organic Synthesis
While specific examples of this compound as a building block in complex organic synthesis are not readily found in the literature, its structure suggests potential applications. Phenylurea derivatives are known to be key structural motifs in many biologically active compounds, including pharmaceuticals and agrochemicals.
The ability to functionalize both aromatic rings and the ethyl group allows for the synthesis of a library of derivatives. For instance, the introduction of reactive functional groups via substitution reactions could enable its incorporation into larger, more complex molecules through cross-coupling reactions or other bond-forming strategies. The urea moiety itself can participate in hydrogen bonding, which is a crucial interaction in many biological systems and supramolecular assemblies. Therefore, this compound could serve as a scaffold for the development of new compounds with desired biological or material properties.
Mechanistic Studies of Biological Interactions of 1 3 Ethylphenyl 3 Phenylurea in Vitro and Non Human Models
Enzyme Inhibition Studies and Mechanistic Insights
Investigation of Specific Enzyme Targets (e.g., Urease, IDO1, Epoxide Hydrolases)
No studies have been identified that specifically test the inhibitory activity of 1-(3-Ethylphenyl)-3-phenylurea against urease, indoleamine 2,3-dioxygenase 1 (IDO1), epoxide hydrolases, or any other specific enzyme. While other phenylurea derivatives have been explored as enzyme inhibitors, this information cannot be extrapolated to the requested compound. nih.gov
Structure-Activity Relationships in Enzyme Binding
Without experimental data on the binding of this compound to any enzyme, a structure-activity relationship analysis is not possible. Such an analysis would require comparing the activity of a series of related compounds to understand the influence of different chemical groups on binding affinity and inhibitory potency.
Receptor Binding and Modulation (non-human, in vitro)
There is no available information from in vitro studies in non-human models detailing the binding or modulation of any specific receptors by this compound.
Cell-Based Biological Activity Studies (in vitro)
Effects on Cell Proliferation and Viability in Cultured Cell Lines
No published research has investigated the effects of this compound on the proliferation or viability of any cultured cell lines. Studies on other phenylurea compounds have demonstrated cytotoxic effects and inhibition of cell proliferation, but these are not specific to the compound . nih.govnih.gov
Investigation of Cell Cycle Progression Modulation
Similarly, there are no available studies that have examined the impact of this compound on cell cycle progression in any cell line.
Induction of Apoptosis in Cellular Systems
The compound this compound has demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. Research on structurally similar phenylurea derivatives provides insights into these pro-apoptotic effects. For instance, a novel 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivative, compound 2n, was shown to induce apoptosis in MCF-7 breast cancer cells. nih.gov This was confirmed by observing an 87.34-fold increase in cell death and a total apoptosis rate of 33.19% (composed of 8.04% late apoptosis and 25.15% early apoptosis). researchgate.net The mechanism of apoptosis induction by this related compound involved the upregulation of the tumor suppressor protein p53 by 8.01-fold, as well as increases in the levels of caspases-3, -8, and -9, and the pro-apoptotic protein Bax. nih.gov Concurrently, a decrease in the anti-apoptotic protein Bcl-2 was observed. researchgate.net
Another study on different phenylurea derivatives showed that they could induce apoptosis in MCF-7 and HepG-2 cancer cell lines. nih.gov Specifically, one of the hit compounds triggered a significant 26.86% reduction in the viability of MCF-7 cells through apoptosis. nih.gov Furthermore, this compound was found to cause cell cycle arrest at the G2/M and S phases, which is indicative of antiproliferative activity leading to the degradation of genetic material and apoptosis. nih.gov
The following interactive table summarizes the apoptotic effects of a structurally related phenylurea derivative (compound 2n) in a cellular system.
| Cell Line | Key Apoptotic Events Observed | Pathway Implicated |
| MCF-7 (Breast Cancer) | Increased levels of p53, caspases-3, -8, and -9, and Bax; decreased levels of Bcl-2; cell cycle arrest at G2/M phase. | Intrinsic and Extrinsic Apoptotic Pathways |
Studies on Antimicrobial Properties against Bacterial Strains
Phenylurea compounds have been identified as a novel class of antibiotics with potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Diphenylurea compounds, in particular, have shown effectiveness against MRSA and vancomycin-resistant S. aureus (VRSA). nih.gov Their mode of action is believed to be the inhibition of bacterial cell wall synthesis. nih.gov This is supported by the observation that these compounds cause an accumulation of the cell wall precursor UDP-N-acetylmuramyl pentapeptide within the bacterial cytoplasm. nih.gov
Furthermore, these diphenylurea compounds have demonstrated the ability to re-sensitize VRSA to vancomycin. nih.gov Other research has explored the antimicrobial potential of various phenylurea derivatives against a range of human disease-causing bacteria. nih.govnih.gov For example, a series of novel 2-(R-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives, which incorporate a phenylurea-like structure, were synthesized and evaluated for their inhibitory activity. nih.gov Similarly, novel phenylurea derivatives containing a 2-benzoylindan-1-one moiety have demonstrated remarkable activity against tested microorganisms. nih.gov
The table below details the antimicrobial properties of diphenylurea compounds against specific bacterial strains.
| Bacterial Strain | Type | Observed Effect | Proposed Mechanism of Action |
| Staphylococcus aureus (MRSA) | Gram-positive | Potent antibacterial activity. | Inhibition of cell wall synthesis. |
| Staphylococcus aureus (VRSA) | Gram-positive | Potent antibacterial activity and re-sensitization to vancomycin. | Inhibition of cell wall synthesis. |
Target Identification and Pathway Elucidation at the Molecular Level
The molecular targets of phenylurea derivatives in inducing apoptosis in cancer cells have been a subject of investigation. Studies on 1,3-diphenylurea appended aryl pyridine derivatives have identified the inhibition of key signaling pathways as a primary mechanism. nih.gov Specifically, these compounds have been found to inhibit the c-MET and VEGFR-2 tyrosine kinase receptors. nih.gov The c-MET receptor and its ligand, hepatocyte growth factor (HGF), are often overexpressed in tumors and play a role in tumor metastasis and cell proliferation. nih.gov Similarly, the VEGF/VEGFR-2 signaling pathway is crucial for angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. researchgate.net By inhibiting these receptors, phenylurea derivatives can block downstream signaling that promotes cancer cell growth and survival. nih.govresearchgate.net
For instance, a specific derivative, compound 2n, was identified as an inhibitor of both c-MET and VEGFR-2, leading to the induction of apoptosis in MCF-7 cells. nih.gov Another related compound, 12g, was a potent inhibitor of VEGFR-2 and induced apoptosis in lung cancer cells, causing cell cycle arrest at the G1 phase. researchgate.net
The identified molecular targets for phenylurea derivatives and the pathways they affect are summarized in the table below.
| Molecular Target | Cellular Process Affected | Downstream Pathway(s) | Biological Outcome |
| c-MET | Tumor metastasis, cell proliferation | c-MET signaling pathway | Induction of apoptosis |
| VEGFR-2 | Angiogenesis, cell proliferation, migration, survival | VEGF/VEGFR-2 signaling pathway | Induction of apoptosis, cell cycle arrest |
Comparative Analysis of Biological Interactions with Structurally Related Phenylurea Derivatives
The biological activity of phenylurea derivatives is significantly influenced by their chemical structure. Comparative analyses have revealed important structure-activity relationships (SAR). For example, in a series of 1,3-diphenylurea appended aryl pyridine derivatives, the incorporation of hydrophilic and aromatic groups, as well as hydrogen bond donors and acceptors, was found to increase their cytotoxic effects. nih.gov
The position of substituents on the phenyl rings is also critical. While the provided search results focus more on complex derivatives, information on compounds like 1-(2-ethylphenyl)-3-phenylurea (B3336974) and 1-(4-ethylphenyl)-3-phenylurea is available, suggesting that the position of the ethyl group (ortho, meta, or para) would likely lead to differences in biological activity. americanelements.comsigmaaldrich.com
A study on novel phenylurea derivatives containing a 2-benzoylindan-1-one moiety synthesized a series of compounds (3a-3j) and evaluated their anticancer activity. nih.gov Among these, compounds 3f and 3g were identified as the most active, highlighting the impact of specific substitutions on the phenylurea core. nih.gov
The following interactive table provides a comparative overview of the biological activities of different phenylurea derivatives.
| Compound | Structural Modification | Key Biological Activity |
| 1,3-diphenylurea appended aryl pyridine derivatives | Varied substitutions on the pyridine and phenyl rings | Apoptosis induction via c-MET and VEGFR-2 inhibition |
| Phenylurea derivatives with 2-benzoylindan-1-one | Different substitutions on the phenylurea moiety | Anticancer and antimicrobial activity |
Applications and Future Research Directions for 1 3 Ethylphenyl 3 Phenylurea
Utilization as Chemical Probes in Mechanistic Biological Research
The unique structure of phenylurea derivatives, characterized by a urea (B33335) bridge linking two phenyl rings, allows them to interact with biological targets, making them valuable as chemical probes. mdpi.com The carbonyl oxygen and amide nitrogens of the urea moiety can act as hydrogen bond acceptors and donors, respectively, facilitating binding to enzymes and receptors. mdpi.com
Table 1: Examples of Phenylurea Derivatives as Biological Probes
| Phenylurea Derivative | Biological Target | Research Application |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | Cancer Cell Lines (A549, HCT-116, PC-3) | Investigating antiproliferative activity and apoptosis induction. mdpi.com |
| Substituted N-phenyl,N′-(4-phenoxy)cyclohexylureas | Heme Regulated Inhibitor Kinase (HRI) | Probing the activation of HRI and its role in eIF2α phosphorylation. nih.gov |
| Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) | Photosystem II (PSII) | Elucidating the mechanism of photosynthetic electron transport inhibition. wikipedia.org |
Given these precedents, 1-(3-Ethylphenyl)-3-phenylurea could potentially be developed as a chemical probe to study various biological processes. The ethyl group at the meta position of the phenyl ring could influence its binding affinity and selectivity for specific biological targets, offering a tool for mechanistic investigations.
Conceptual Role as a Synthetic Intermediate for Novel Chemical Entities
Phenylurea compounds are versatile synthetic intermediates in organic chemistry. nih.goviglobaljournal.com The urea functional group can be a starting point for the synthesis of more complex molecules and heterocyclic compounds. The synthesis of this compound itself would likely involve the reaction of 3-ethylaniline (B1664132) with phenyl isocyanate.
The reactivity of the N-H protons and the aromatic rings allows for further chemical modifications. For example, phenylurea can be reacted with chloroacetyl chloride to form an intermediate that can then be coupled with various substituted phenols to create a library of new compounds. iglobaljournal.com This approach has been used to synthesize novel phenylurea derivatives with potential antihyperglycemic activity. iglobaljournal.com
The general synthetic utility of phenylureas suggests that this compound could serve as a valuable building block for creating novel chemical entities with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science.
Exploration in Agrochemical Research for Specific Plant Biological Effects (e.g., Plant Growth Regulation)
The most well-established application of phenylurea derivatives is in agriculture as herbicides. researchgate.netresearchgate.net These compounds are known to inhibit photosynthesis by blocking the electron flow in photosystem II (PSII). wikipedia.orgresearchgate.net The specific site of action is the QB plastoquinone (B1678516) binding site on the D1 protein of PSII. wikipedia.org
The herbicidal activity of phenylureas is highly dependent on the substitution pattern on the phenyl rings. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents influence the compound's efficacy and selectivity. nih.govmdpi.com For example, the hydrophobicity of the molecule plays a significant role in its ability to penetrate plant tissues and interact with the target site. nih.gov
While there is no specific data on the herbicidal or plant growth regulatory effects of this compound, the known activity of other phenylureas suggests this is a promising area for investigation. The position of the ethyl group (meta) in this compound, as opposed to the more commonly studied para-substituted isomers like 1-(4-methylphenyl)-3-phenylurea, could lead to different biological effects on various plant species. epa.gov Research in this area would involve screening the compound for its effects on different plant species and understanding the structural basis for its activity.
Table 2: Examples of Phenylurea Herbicides and their Target Weeds
| Herbicide | Chemical Name | Example Target Weeds |
| Diuron | 3-(3,4-dichlorophenyl)-1,1-dimethylurea | Broadleaf and grass weeds in various crops. wikipedia.org |
| Chlortoluron | N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea | Broadleaf and annual grass weeds in cereal crops. researchgate.net |
| Linuron | 3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea | Broadleaf and grass weeds. nih.gov |
Potential in Materials Science for Tailored Properties
The urea functional group's ability to form strong hydrogen bonds makes phenylurea compounds interesting candidates for applications in materials science, particularly in the development of supramolecular polymers and functional materials. The hydrogen bonding can lead to the formation of well-ordered structures with specific thermal and mechanical properties.
Recent research has explored the mechanosynthesis of aromatic polyureas from diaminobiphenyls. mdpi.com These polymers exhibit fluorescence properties that can be modulated by the presence of anions, suggesting potential applications as chemical sensors. mdpi.com While this research did not specifically use this compound, it demonstrates the potential of the phenylurea scaffold in creating new materials. The ethyl group in this compound could influence the packing of the molecules in the solid state and, consequently, the material's properties.
Unexplored Research Avenues and Challenges for this compound Studies
The primary challenge in discussing the applications of this compound is the scarcity of dedicated research on this specific isomer. The majority of existing literature focuses on other substituted phenylureas. This knowledge gap, however, also presents a significant opportunity for future research.
Advanced Mechanistic Investigations
Future research should focus on detailed mechanistic studies to understand how the meta-position of the ethyl group influences the compound's biological and chemical properties. This could involve:
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes to identify potential biological targets.
Biophysical Studies: Using techniques like X-ray crystallography and NMR spectroscopy to study the interaction of the compound with its targets at a molecular level.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict binding modes and affinities with various proteins. mdpi.com
Novel Derivatization Strategies
Systematic derivatization of the this compound core structure could lead to the discovery of new compounds with enhanced activity and selectivity. Future synthetic efforts could focus on:
Substitution on the Phenyl Rings: Introducing a variety of functional groups at different positions on both phenyl rings to probe structure-activity relationships.
Modification of the Urea Linkage: Exploring bioisosteric replacements for the urea group to modulate the compound's properties.
Combinatorial Synthesis: Developing efficient methods for the parallel synthesis of a library of this compound analogs to accelerate the discovery of new lead compounds.
Expanding Computational Modeling Capabilities
The exploration of this compound and related compounds has been significantly enhanced by computational modeling, a field ripe for further expansion. These in silico techniques provide deep insights into molecular interactions and properties, guiding the synthesis and evaluation of new derivatives. Key areas for future development include the refinement of molecular docking, Quantitative Structure-Activity Relationship (QSAR) models, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
Molecular docking studies have been instrumental in understanding how phenylurea derivatives bind to biological targets. For instance, research on similar phenylurea structures has utilized molecular docking to predict their binding modes within the active sites of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov These models help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. nih.gov Future efforts could focus on developing more sophisticated docking protocols that account for protein flexibility and the presence of water molecules in the binding site, leading to more accurate predictions of binding affinity and orientation for this compound.
Quantitative Structure-Activity Relationship (QSAR) analysis represents another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For phenylurea derivatives, QSAR studies can elucidate how modifications to the phenyl rings, the urea linker, or substituents like the ethyl group on this compound influence their efficacy as, for example, antitumor agents. researchgate.net The development of 3D-QSAR models, which consider the three-dimensional conformation of the molecules, could offer more detailed insights compared to 2D approaches, thereby accelerating the design of more potent and selective compounds.
Predicting the pharmacokinetic and toxicological profile of a compound is a critical step in drug discovery. In silico ADMET prediction is increasingly used for this purpose. nih.gov Computational platforms can estimate properties like oral bioavailability, plasma clearance, and potential toxicity for phenylurea derivatives. nih.govnih.gov For example, studies on structurally related compounds have used these tools to predict their ADMET properties, revealing satisfactory profiles that supported further in vivo testing. nih.govnih.gov Expanding the application of these predictive models to this compound would enable early-stage assessment of its drug-like properties, saving time and resources in the development pipeline.
Table 1: Computational Modeling Techniques for Phenylurea Derivatives
| Modeling Technique | Application | Research Findings/Future Directions |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Used to model the interaction of phenylurea derivatives with targets like IDO1 and VEGFR-2. nih.govnih.gov Future work involves using more advanced algorithms to improve accuracy. |
| QSAR | Relates chemical structure to biological activity to guide compound optimization. | Helps understand how structural features of phenylurea analogs affect their anticancer potency. researchgate.net Development of 3D-QSAR models is a key future direction. |
| ADMET Prediction | Estimates the pharmacokinetic and toxicity profile of a compound. | Used to evaluate properties like oral bioavailability and clearance for new phenylurea compounds. nih.govnih.gov Broader application can streamline early-stage drug development. |
Development of High-Throughput Screening Methodologies
To accelerate the discovery of new applications for this compound and its analogs, the development and implementation of robust high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery. bioassaysys.comavantorsciences.combioassaysys.com
A primary avenue for HTS is the use of biochemical and enzymatic assays. Given the urea core of this compound, assays designed to measure the activity of enzymes that interact with urea or urea-like structures are highly relevant. For example, high-throughput assays for urease activity have been developed, which could be adapted to screen for inhibitors among phenylurea libraries. nih.gov These assays often rely on colorimetric or fluorescence-based readouts, where a change in signal indicates modulation of enzyme activity. avantorsciences.combioassaysys.com Similarly, assays for targets like protein kinases (e.g., c-MET, VEGFR-2) or other enzymes (e.g., IDO1), which have been identified as targets for phenylurea derivatives, can be configured for HTS formats. nih.govnih.gov
Cell-based assays represent another critical component of HTS. These assays provide a more biologically relevant context by evaluating a compound's effect within a living cell. For phenylurea derivatives with potential anticancer activity, HTS assays measuring cell proliferation, viability, or apoptosis are commonly used. researchgate.net Advanced platforms, such as high-content screening (HCS), combine automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, offering deeper insights into a compound's mechanism of action. cuanschutz.edu Such systems could be employed to screen for the effects of this compound on cellular morphology, protein localization, or the induction of specific cellular pathways.
Future research will likely leverage cutting-edge HTS technologies to explore the biological activity of this compound. This includes the use of ultra-high-throughput platforms capable of screening millions of compounds per day and the development of more complex, physiologically relevant assay models, such as 3D organoids. cuanschutz.educhemrxiv.org These advanced systems, combined with automated liquid handlers and sophisticated plate readers, will enable the screening of vast chemical libraries to uncover novel activities and therapeutic potentials for phenylurea compounds. cuanschutz.edu
Table 2: High-Throughput Screening Methods for Urea-Based Compounds
| Screening Method | Principle | Applicability to this compound |
| Enzymatic Assays | Measures the effect of a compound on the activity of a specific enzyme, often via colorimetric or fluorescent readouts. bioassaysys.comavantorsciences.combioassaysys.com | Screening for inhibitors of urease, kinases (c-MET, VEGFR-2), or other enzymes like IDO1. nih.govnih.govnih.gov |
| Cell-Based Proliferation Assays | Quantifies the number of living cells after treatment to determine a compound's effect on cell growth. | Assessing the anti-proliferative effects of the compound in various cancer cell lines. researchgate.net |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. cuanschutz.edu | Investigating detailed mechanisms of action, such as effects on the cytoskeleton, cell cycle, or apoptosis. |
| Ultra-High-Throughput Screening (uHTS) | Employs advanced automation and miniaturization to screen millions of compounds rapidly. chemrxiv.org | Large-scale screening of diverse compound libraries to identify novel biological targets and activities. |
Q & A
Basic: What are the recommended methods for synthesizing 1-(3-Ethylphenyl)-3-phenylurea and characterizing its purity?
Methodological Answer:
Synthesis typically involves coupling reactions between substituted anilines and phenyl isocyanates under anhydrous conditions. For characterization, use High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Differential Scanning Calorimetry (DSC) can verify thermal stability and phase transitions (melting point ~321.5°C as per analogous compounds) . Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control: Use mechanical ventilation and fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE): Wear NIOSH-approved N95 respirators, nitrile gloves, and chemical-resistant lab coats. Safety goggles compliant with ANSI Z87.1 standards are mandatory .
- First Aid: For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation due to incomplete toxicological data .
Intermediate: Which spectroscopic and chromatographic techniques are most reliable for structural elucidation and purity assessment?
Methodological Answer:
- Structural Confirmation: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bends. Mass Spectrometry (MS) with ESI+ ionization provides molecular ion peaks (theoretical m/z ~253.3 for [M+H]⁺) .
- Purity Analysis: Pair Reverse-Phase HPLC with UV detection (λ = 254 nm) and Thin-Layer Chromatography (TLC) using silica gel plates (Rf comparison against standards) .
Advanced: How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Implement a 2^k Factorial Design to test variables like temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 mol%). Use ANOVA to identify significant factors affecting yield and purity. For example, a study on analogous ureas found solvent choice (p < 0.05) and temperature (p < 0.01) as critical variables . Include interaction terms to model synergies (e.g., solvent-catalyst effects) and validate via response surface methodology .
Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound's bioactivity?
Methodological Answer:
- Mechanistic Reconciliation: Perform docking simulations (e.g., AutoDock Vina) to compare predicted vs. observed binding affinities for targets like kinase enzymes.
- Experimental Replication: Use dose-response assays (e.g., IC50 determination) across multiple cell lines to rule out model-specific artifacts .
- Data Normalization: Apply Grubbs’ test to identify outliers in bioactivity datasets and re-evaluate under standardized conditions (pH, serum concentration) .
Advanced: How to establish a theoretical framework for studying the environmental fate of this compound?
Methodological Answer:
- Conceptual Model: Link to the OECD Guidelines for Testing Chemicals (e.g., hydrolysis studies at pH 4–9, photolysis under UV light).
- Ecotoxicity Prediction: Use Quantitative Structure-Activity Relationship (QSAR) models (e.g., ECOSAR) to estimate LC50 for aquatic organisms, despite limited empirical data .
- Degradation Pathways: Conduct LC-MS/MS to identify metabolites under aerobic/anaerobic conditions, guided by analogous urea degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
